REACTION_CXSMILES
|
O1CC1COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2.Cl.[CH2:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[NH:33]CC(O)COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2>C(O)C>[NH2:33][CH:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:23]1 |f:1.2|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=C2OC=3C=CC=C(C3C(C2=CC1)=O)O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
O1C(COC=2C=C3OC=4C=CC=C(C4C(C3=CC2)=O)O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CC1COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2.Cl.[CH2:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[NH:33]CC(O)COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2>C(O)C>[NH2:33][CH:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:23]1 |f:1.2|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=C2OC=3C=CC=C(C3C(C2=CC1)=O)O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
O1C(COC=2C=C3OC=4C=CC=C(C4C(C3=CC2)=O)O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |